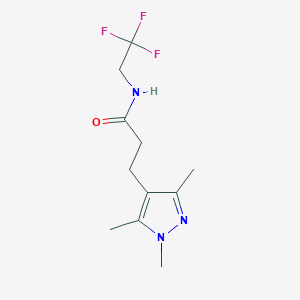

![molecular formula C21H20N2O3 B6424634 N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034456-93-2](/img/structure/B6424634.png)

N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . These compounds can be effective against both gram-positive and gram-negative bacteria .

Anticancer Properties

Furan-containing compounds have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics . They have been found to have anticancer properties , making them valuable in the field of oncology.

Anti-inflammatory Properties

Furan derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antioxidant Properties

These compounds have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Use in Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Furan derivatives can be used in this process, contributing to the creation of new compounds.

Use in Imaging

Furan derivatives can be used in imaging applications . Their small size enables them to better penetrate dense cytoskeletal regions within cells, as well as tissues, providing them with a specific advantage for super-resolution imaging .

Anticonvulsant Properties

Furan derivatives have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions characterized by seizures.

Antidepressant Properties

These compounds have also been found to have antidepressant properties . This makes them potentially useful in the treatment of conditions characterized by depression.

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide, also known as F6539-3467, is an analog of fentanyl . Fentanyl and its analogs primarily target the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

As an opioid analgesic, F6539-3467 interacts with its targets, the mu-opioid receptors, by mimicking the action of endogenous opioids . This interaction results in the inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Biochemical Pathways

The activation of mu-opioid receptors by F6539-3467 affects several biochemical pathways. The most significant is the opioid signaling pathway , which leads to the inhibition of neurotransmitter release and reduces the perception of pain . The compound’s action also impacts the cAMP-dependent pathway , leading to changes in neuronal excitability .

Pharmacokinetics

Fentanyl and its analogs are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary molecular effect of F6539-3467’s action is the activation of mu-opioid receptors, leading to altered pain perception. On a cellular level, this results in decreased neuronal excitability and reduced release of nociceptive neurotransmitters . The overall effect is potent analgesia, making F6539-3467 potentially useful in pain management .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of F6539-3467. For instance, acidic conditions can enhance the protonation of opioids, affecting their interaction with opioid receptors. Additionally, the presence of other substances, such as drugs or inhibitors that affect the same receptors or enzymes involved in F6539-3467’s metabolism, can alter its efficacy and potential side effects .

Propiedades

IUPAC Name |

N'-[[4-(furan-3-yl)phenyl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(22-12-10-16-4-2-1-3-5-16)21(25)23-14-17-6-8-18(9-7-17)19-11-13-26-15-19/h1-9,11,13,15H,10,12,14H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBNVHGYRRXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(furan-3-yl)benzyl)-N2-phenethyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B6424556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B6424562.png)

![3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6424574.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B6424583.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6424589.png)

![4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424600.png)

![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6424615.png)

![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6424649.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)